1-phenyl-5-trimethylsilylthio-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-trimethylsilylthio-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. The presence of a phenyl group and a trimethylsilylthio group in this compound makes it unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-trimethylsilylthio-1H-tetrazole typically involves the reaction of phenylhydrazine with trimethylsilyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired tetrazole derivative. The reaction can be represented as follows:
C6H5NHNH2+TMSNCS→C6H5N4STMS
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-trimethylsilylthio-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The trimethylsilylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Halogenated or alkylated tetrazole derivatives.
Scientific Research Applications
1-Phenyl-5-trimethylsilylthio-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-phenyl-5-trimethylsilylthio-1H-tetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the tetrazole ring and the trimethylsilylthio group allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- 1-Phenyl-5-mercaptotetrazole
- 1-Phenyl-5-tetrazolethione
Uniqueness
1-Phenyl-5-trimethylsilylthio-1H-tetrazole is unique due to the presence of the trimethylsilylthio group, which imparts distinct chemical properties and reactivity compared to other similar tetrazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
81589-05-1 |
---|---|
Molecular Formula |
C10H14N4SSi |
Molecular Weight |
250.40 g/mol |
IUPAC Name |
trimethyl-(1-phenyltetrazol-5-yl)sulfanylsilane |
InChI |
InChI=1S/C10H14N4SSi/c1-16(2,3)15-10-11-12-13-14(10)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
MUBRTKGNEIAYDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.